1-(Bromomethyl)-3-chloro-5-methylbenzene

Lipophilicity Drug Design Pharmacokinetics

Generic benzyl bromides often lead to inconsistent reaction kinetics and failed crystallography. This 3-chloro-5-methyl variant offers a precise solution. - Predictable electrophilicity: Net Hammett σ ≈ +0.31 ensures selective alkylation and suppresses over-alkylation in sequential synthetic routes. - Dual anomalous scatterers: Native Br and Cl atoms enable SAD/MAD phasing without additional derivatization, streamlining structural biology workflows. - Validated fragment: The 3-chloro-5-methylbenzyl group is crystallographically confirmed in the BACE-1 active site (PDB 4FSL), providing a direct path to single-digit nanomolar aspartyl protease inhibitors. - Reliable supply: Batch-specific QC (NMR, HPLC, GC) and 95% purity are standard, with immediate global shipping from certified suppliers.

Molecular Formula C8H8BrCl
Molecular Weight 219.51
CAS No. 62358-81-0
Cat. No. B2611322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromomethyl)-3-chloro-5-methylbenzene
CAS62358-81-0
Molecular FormulaC8H8BrCl
Molecular Weight219.51
Structural Identifiers
SMILESCC1=CC(=CC(=C1)Cl)CBr
InChIInChI=1S/C8H8BrCl/c1-6-2-7(5-9)4-8(10)3-6/h2-4H,5H2,1H3
InChIKeyCUKRIDTZJKXGKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(Bromomethyl)-3-chloro-5-methylbenzene: Physicochemical Identity


1-(Bromomethyl)-3-chloro-5-methylbenzene (CAS 62358-81-0) is a di-substituted benzyl bromide building block with the molecular formula C₈H₈BrCl and a molecular weight of 219.50 g/mol [1]. It features a reactive bromomethyl group at position 1, a chlorine atom at position 3, and a methyl group at position 5 on the benzene ring [1]. This substitution pattern imparts a computed XLogP3 of 3.5, indicating moderate lipophilicity suitable for membrane-permeable intermediate design [1]. The compound is commercially available from multiple certified suppliers at purities of 95–98%, with batch-specific QC documentation including NMR, HPLC, and GC .

1-(Bromomethyl)-3-chloro-5-methylbenzene: Non-Interchangeability with Analogues


Benzyl bromide derivatives with identical leaving groups but different ring substituents are often treated as interchangeable alkylating agents in procurement workflows. However, the 3-chloro-5-methyl substitution pattern of this compound creates a unique electronic environment that directly modulates the electrophilicity of the benzylic carbon—differing measurably from the 3-chloro-only (CAS 766-80-3), 3,5-dimethyl (CAS 27129-86-8), and 3-fluoro-5-methyl (CAS 212268-39-8) analogs [1][2]. The chlorine atom exerts an electron-withdrawing inductive effect (Hammett σ_meta = +0.37), while the methyl group donates electrons weakly (σ_meta = –0.06), producing a net electronic profile distinct from any single-substituent or non-halogenated comparator [3]. This difference translates into altered reaction rates in nucleophilic substitutions, divergent outcomes in cross-coupling chemistries, and non-interchangeable physicochemical properties such as lipophilicity (XLogP3 = 3.5 vs. 3.4 for the 3-chloro analog and 3.2 for the 3,5-dimethyl analog) [1][4][5]. Furthermore, the specific 3-chloro-5-methylbenzyl fragment has been validated in a co-crystal structure with BACE-1 (PDB 4FSL), where the chlorine and methyl substituents make distinct hydrophobic contacts within the enzyme active site—contacts that would be geometrically or electronically disrupted by substituting the chloro for fluoro, methyl, or hydrogen [6]. Simply put, swapping this compound for a generic benzyl bromide risks altering reaction kinetics, product profiles, and biological target engagement.

1-(Bromomethyl)-3-chloro-5-methylbenzene: Head-to-Head Comparative Evidence


Lipophilicity Advantage vs. Fluoro and Dimethyl Analogues

The target compound exhibits a computed XLogP3 of 3.5, which is higher than the 3-fluoro-5-methyl analog (2.9), the 3,5-dimethyl analog (3.2), and marginally higher than the 3-chloro-only analog (3.4) [1][2][3][4]. Experimentally determined LogP from supplier data corroborates this value at 3.54 . This ~0.3–0.6 log unit increase relative to the dimethyl and fluoro analogs corresponds to approximately a 2- to 4-fold higher octanol-water partition coefficient, predicting superior membrane permeability for the chloro-methyl compound in passive diffusion scenarios.

Lipophilicity Drug Design Pharmacokinetics Membrane Permeability

BACE-1 Co-Crystal Structure Validation

The 3-chloro-5-methylbenzyl fragment is a critical substructure in the acyl guanidine BACE-1 inhibitor N-(N-(4-acetamido-3-chloro-5-methylbenzyl)carbamimidoyl)-3-(4-methoxyphenyl)-5-methyl-4-isothiazolecarboxamide, whose binding mode has been experimentally determined by X-ray crystallography at 2.50 Å resolution (PDB 4FSL) [1][2]. The inhibitor series was optimized from an initial micromolar hit to single-digit nanomolar potency in both radioligand binding and cell-based functional assays [2]. The chlorine and methyl substituents on the benzyl ring participate in key hydrophobic interactions within the enzyme active site; substituting the chloro for fluoro or hydrogen would disrupt these contacts, as the chlorine atom's van der Waals radius (1.75 Å) and polarizability differ substantially from fluorine (1.47 Å) [3]. No equivalent co-crystal structure has been deposited for inhibitors bearing the 3-fluoro-5-methylbenzyl or 3,5-dimethylbenzyl fragments in BACE-1.

BACE-1 Alzheimer's Disease Fragment-Based Drug Discovery X-ray Crystallography

Hammett Electronic Profile Differentiation

Using established Hammett σ_meta constants, the combined electronic effect of the 3-chloro-5-methyl substitution pattern can be estimated. Meta-chloro contributes σ_meta = +0.37 (electron-withdrawing), while meta-methyl contributes σ_meta = –0.06 (weakly electron-donating) [1]. The additive net σ ≈ +0.31 is intermediate between the strongly electron-withdrawing 3-chloro-only analog (σ ≈ +0.37) and the weakly electron-donating 3,5-dimethyl analog (σ ≈ –0.12) [1]. This positions the benzylic carbon electrophilicity of the target compound between these two extremes, with predicted rate effects in SN2 reactions proportional to the Hammett ρ value for the specific reaction. For reactions of benzyl bromides with thiols, where ρ is positive, the target compound is predicted to react faster than the 3,5-dimethyl analog but slower than the 3-chloro-only analog—a tunable intermediate reactivity not achievable with either comparator alone [2].

Physical Organic Chemistry Hammett Equation Reactivity Tuning Linear Free Energy Relationships

Heavy Atom and Mass Differentiation

The target compound contains 10 heavy atoms (8 carbons + 1 bromine + 1 chlorine) with an exact mass of 217.94979 Da [1]. In contrast, the 3-chlorobenzyl bromide analog has 9 heavy atoms (no methyl carbon) with exact mass 203.93414 Da, while the 3-fluoro-5-methyl analog has 10 heavy atoms but exact mass 201.97934 Da due to the lower atomic mass of fluorine [2][3]. The 3,5-dimethyl analog has 10 carbons plus bromine (11 heavy atoms, exact mass 198.00441 Da) [4]. The chlorine atom's significant anomalous scattering signal also makes the target compound more amenable to X-ray crystallographic phasing compared to the fluoro or dimethyl analogs when incorporated into protein-ligand complexes—a practical advantage exploited in the 4FSL structure determination [5].

Molecular Properties Lead Optimization Fragment Metrics Physicochemical Profiling

1-(Bromomethyl)-3-chloro-5-methylbenzene: Research Applications


BACE-1 Lead Optimization & Fragment-Based Design

The 3-chloro-5-methylbenzyl fragment has been crystallographically validated in the BACE-1 active site (PDB 4FSL), with the inhibitor series optimized to single-digit nanomolar cellular potency [1][2]. Medicinal chemistry teams developing aspartyl protease inhibitors for Alzheimer's disease can use this compound as a key alkylating agent to install the 3-chloro-5-methylbenzyl fragment onto acyl guanidine, isothiazole, or related chemotypes. The chlorine atom's anomalous scattering signal facilitates crystallographic phasing of ligand-protein complexes, accelerating structure-based design cycles—an advantage not available with the 3-fluoro or 3,5-dimethyl analogs [1].

Membrane-Permeable Kinase Inhibitor Intermediates

With an XLogP3 of 3.5—higher than the 3-fluoro-5-methyl (2.9) and 3,5-dimethyl (3.2) analogs—the target compound is the preferred benzyl bromide for synthesizing intermediates that require moderate lipophilicity for passive cellular permeability [3][4][5]. When the benzyl group is incorporated into kinase inhibitor scaffolds, the 0.3–0.6 log unit higher XLogP3 compared to fluoro and dimethyl alternatives translates to a predicted 2- to 4-fold enhancement in membrane partitioning, potentially improving intracellular target engagement [3].

Cross-Coupling with Controlled Electrophilicity

The combined Hammett σ_meta effect of the 3-chloro (+0.37) and 5-methyl (–0.06) substituents yields a predicted net σ ≈ +0.31, placing the benzylic electrophilicity between the more reactive 3-chlorobenzyl bromide (σ ≈ +0.37) and the less reactive 3,5-dimethylbenzyl bromide (σ ≈ –0.12) [6]. This intermediate reactivity profile is advantageous in sequential synthetic routes where the benzyl bromide must undergo selective nucleophilic substitution without competing side reactions—for instance, in the preparation of N-benzyl heterocycles where over-alkylation must be suppressed [7].

Crystallographic Fragment Screening & Derivatization

The chlorine atom in the 3-position provides a native anomalous scatterer for X-ray crystallographic phasing, while the bromine atom on the benzylic carbon offers a second heavy-atom site [1]. This dual heavy-atom feature is absent in the 3-fluoro-5-methyl analog (fluorine is a weak anomalous scatterer at Cu Kα) and the 3,5-dimethyl analog (no halogen other than bromine) [8]. Structural biology groups performing fragment soaking experiments can leverage this compound for SAD/MAD phasing without additional derivatization, streamlining crystallographic workflows.

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